molecular formula C12H16N4O4 B13915330 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate

2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate

Cat. No.: B13915330
M. Wt: 280.28 g/mol
InChI Key: LNMJVHUJOPKLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate is a compound that has garnered significant attention in the field of polymer chemistry This compound is known for its unique structural properties, which include a pyrimidinone ring and a methacrylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate typically involves the reversible addition-fragmentation chain transfer (RAFT) copolymerization method. This process includes the reaction of 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl with ureidoethyl methacrylate under controlled conditions to form the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar RAFT copolymerization techniques. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include poly(ethylene glycol) methyl ether methacrylate and lithium 4-styrenesulfonyl (phenylsulfonyl) imide. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to facilitate the polymerization process .

Major Products Formed

The major products formed from the reactions of this compound include single-ion conducting polymer electrolytes and self-healing polymeric materials. These products exhibit superior thermal stability, high mechanical strength, and excellent ionic conductivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate apart from similar compounds is its unique combination of a pyrimidinone ring and a methacrylate group. This combination allows for the formation of hydrogen bonds and polymerization reactions, resulting in materials with superior mechanical strength, thermal stability, and self-healing properties .

Properties

Molecular Formula

C12H16N4O4

Molecular Weight

280.28 g/mol

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)carbamoylamino]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H16N4O4/c1-7(2)10(18)20-5-4-13-12(19)16-11-14-8(3)6-9(17)15-11/h6H,1,4-5H2,2-3H3,(H3,13,14,15,16,17,19)

InChI Key

LNMJVHUJOPKLSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NC(=O)NCCOC(=O)C(=C)C

Origin of Product

United States

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